Cas no 5973-55-7 (Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)
5973-55-7 structure
Product Name:Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS No:5973-55-7
MF:C11H12F3N3O4
MW:307.22589302063
CID:381287
PubChem ID:339051
Update Time:2025-04-19
Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-butan-2-yl-2,6-dinitro-4-(trifluoromethyl)aniline
- 0137402
- A3236
- AC1L7P4J
- N-(butan-2-yl)-2,6-dinitro-4-(trifluoromethyl)aniline
- NSC363969
- NSC-363969
- ST4090127
- STK681717
- COAUHCNUULPWCV-UHFFFAOYSA-N
- AKOS037632389
- DTXSID60320751
- 5973-55-7
- N-(SEC-BUTYL)-N-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE
-
- Inchi: 1S/C11H12F3N3O4/c1-3-6(2)15-10-8(16(18)19)4-7(11(12,13)14)5-9(10)17(20)21/h4-6,15H,3H2,1-2H3
- InChI Key: COAUHCNUULPWCV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NC(C)CC)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 307.07806
- Monoisotopic Mass: 307.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.422
- Boiling Point: 344.9°C at 760 mmHg
- Flash Point: 162.4°C
- Refractive Index: 1.54
- PSA: 98.31
- LogP: 4.85160
Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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